molecular formula C21H19NO5 B12497154 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid

Cat. No.: B12497154
M. Wt: 365.4 g/mol
InChI Key: YGAHCGORXONSSM-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, 4-oxopiperidine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common reagents and conditions used in these reactions include bases (e.g., piperidine), coupling reagents (e.g., DIC, HOBt), and solvents (e.g., dimethylformamide, dichloromethane).

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.

    Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Research: It is employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Industrial Applications: The compound is used in the production of peptide-based materials and biomolecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation and can be selectively removed under mild basic conditions. This allows for the stepwise assembly of peptides with high precision and efficiency.

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids, such as:

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a phenylalanine moiety with a methoxy group.

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Similar structure with a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability properties, making it suitable for specialized applications in peptide synthesis and other research areas.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)

InChI Key

YGAHCGORXONSSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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